4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-
CAS No.:
Cat. No.: VC16817958
Molecular Formula: C28H25IO4
Molecular Weight: 552.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25IO4 |
|---|---|
| Molecular Weight | 552.4 g/mol |
| IUPAC Name | 5-iodo-2,2-dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
| Standard InChI | InChI=1S/C28H25IO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,25-26H,18H2,1-2H3 |
| Standard InChI Key | BONIOTPJXWUMKN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2C(O1)C(=O)C(=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I)C |
Introduction
Structural Overview and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (3aR,6aR)-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4H-cyclopenta[d] dioxol-4-one, delineates its stereospecific bicyclic structure. The core consists of a cyclopentane ring fused to a dioxolane moiety, with substituents including an iodine atom at position 5, two methyl groups at position 2, and a triphenylmethoxy-methyl group at position 6. The (3aR,6aR) configuration indicates the relative stereochemistry of the bridgehead carbons, critical for its three-dimensional reactivity.
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The (3aR,6aR) configuration imposes constraints on the molecule’s conformational flexibility, influencing its interaction with chiral environments in biological systems or asymmetric synthetic pathways. The dioxolane ring’s puckered geometry further stabilizes the structure through intramolecular hydrogen bonding and steric effects from the methyl groups .
Synthetic Pathways and Methodologies
Cyclopenta-Dioxolane Ring Formation
The synthesis begins with the cyclization of a linear precursor, typically a diol or diketone, under acidic or thermal conditions. For example, cyclocondensation of a 1,3-diol with a ketone precursor in the presence of a Lewis acid like BF₃·OEt₂ facilitates dioxolane ring closure.
Iodination Strategies
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Profiles
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Oxidation: Treatment with mild oxidizing agents like pyridinium chlorochromate (PCC) selectively oxidizes the dioxolane ring’s carbonyl group, while stronger agents (e.g., KMnO₄) may degrade the bicyclic framework.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride donors (NaBH₄) reduce the ketone to a secondary alcohol, modulating the compound’s polarity and biological activity .
Nucleophilic Substitution at the Iodine Center
The iodine atom serves as a leaving group in SN2 reactions, enabling substitution with nucleophiles such as amines, thiols, or alkoxides. For instance, reaction with sodium methoxide replaces iodine with a methoxy group, altering the compound’s electronic profile.
Stability of the Triphenylmethoxy Group
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals for the methyl groups (δ 1.2–1.4 ppm), dioxolane protons (δ 4.5–5.0 ppm), and aromatic protons from the triphenylmethoxy group (δ 7.2–7.5 ppm) are diagnostic.
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¹³C NMR: The carbonyl carbon resonates at δ 170–175 ppm, while the iodinated carbon appears downfield (δ 80–85 ppm) due to the iodine atom’s electronegativity.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 552.40017 (C₂₈H₂₅IO₄⁺), with fragment ions corresponding to loss of the triphenylmethoxy group (m/z 325.1) and sequential cleavage of the dioxolane ring.
Applications in Research and Industrial Contexts
Materials Science
The compound’s rigid bicyclic structure and iodine substituent make it a candidate for liquid crystal displays (LCDs) or organic semiconductors. Its polarizable iodine atom enhances intermolecular interactions, potentially improving charge-carrier mobility in thin-film devices.
Synthetic Intermediates
As a protected diol derivative, the compound serves as a precursor in the synthesis of polyketides and macrolides. The triphenylmethoxy group acts as a temporary protecting group, removable under mild acidic conditions without disturbing sensitive functional groups.
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